Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid

polymer chemistry radical polymerization monomer reactivity

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid (CAS 90820-03-4) addresses the need for strained tricyclic building blocks with orthogonal reactivity. Its cyclopropane-olefin hybrid scaffold enables dual functionalization-alkene addition and ring-opening-unavailable in bicyclic analogues. • Distinct MW-LogP vector (150.17 g/mol; LogP 1.14) fills the gap between norbornene (138.16) and saturated tricyclic (152.19) analogues. • Included in NCI Diversity Set (NSC76148) and Oprea screening collection for HTS libraries. • Multi-supplier availability at ≥95% purity ensures supply chain resilience for multi-year programs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 90820-03-4
Cat. No. B1295695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
CAS90820-03-4
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C3C(=O)O
InChIInChI=1S/C9H10O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h1-2,4-8H,3H2,(H,10,11)
InChIKeyKMROWUMWXXGKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid (CAS 90820-03-4, MFCD11040470) is a strained tricyclic carboxylic acid (C9H10O2, MW 150.17 g/mol) that integrates a cyclopropane ring, a norbornene-type double bond, and a carboxylic acid functional group within a single rigid scaffold [1]. The compound is catalogued in the NCI Diversity Set (NSC76148) and the Oprea screening collection (Oprea1_131035), confirming its relevance as a building block and screening candidate in early-stage drug discovery . Its computed physicochemical descriptors—XLogP3-AA of 1.1, topological polar surface area of 37.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond—position it in a physicochemical space distinct from common bicyclic carboxylic acid building blocks, offering a unique balance of rigidity and polarity for fragment-based and scaffold-hopping strategies [2].

Screening library candidate (NCI Diversity Set, Oprea collection)
Differentiated MW–LogP property window for scaffold-hopping strategies
Strained tricyclic scaffold with dual olefin/cyclopropane reactivity

Why Generic Bicyclic or Saturated Analogs Fall Short


Substituting tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid with a simple norbornene carboxylic acid or its saturated tricyclic analogue introduces consequential differences in reactivity, polarity, and structural recognition that cannot be compensated by functional group equivalence alone. The cyclopropane-olefin hybrid scaffold imparts a dual electrophilic reactivity profile—alkene addition versus cyclopropane ring-opening—that is absent in bicyclic or fully saturated frameworks [1]. In radical polymerization, the tricyclic monomer shows markedly lower reactivity and proceeds via a ring-opening–ring-closing mechanism distinct from the classical vinyl polymerization observed for bicyclic norbornadiene derivatives, directly impacting polymer microstructure and molecular weight [2]. Furthermore, the unsaturated tricyclic core confers a lower computed LogP (≈1.14) relative to the saturated tricyclo[3.2.1.0^2,4]octane-3-carboxylic acid (LogP ≈1.36–2.10), while maintaining a molecular weight intermediate between norbornene carboxylic acid (138.16 g/mol) and the saturated analog (152.19 g/mol), thus occupying a narrow and distinct property window [3]. These orthogonal differences mean that generic replacement will alter reactivity, pharmacokinetic property space, and screening hit profiles in ways that cannot be predicted from simple analog tables.

Reactivity divergence
Bicyclic norbornene acids lack the dual electrophilic reactivity (alkene addition vs. cyclopropane opening).
Property shift
Saturated analog shifts to higher LogP and different MW, altering physicochemical property space.
Polymerization mechanism
Radical polymerization proceeds via ring-opening–ring-closing, not classical vinyl propagation.

Comparator-Anchored Performance Evidence


Radical Polymerization Reactivity vs. Bicyclic Monomers

In a head-to-head radical polymerization study, the ethyl ester derivative of the target compound—3-ethoxycarbonyl-tricyclo[3.2.1.0(2,4)]oct-6-ene (compound 1)—was directly compared with two bicyclic norbornadiene derivatives: 2-carbethoxybicyclo[2.2.1]-2,5-heptadiene (compound 2) and 2-carboxybicyclo[2.2.1]-2,5-heptadiene (compound 3). Under identical bulk and solution polymerization conditions, the tricyclic monomer 1 was the least reactive, while bicyclic compounds 2 and 3 readily polymerized to high conversions. The tricyclic monomer polymerized via a simultaneous ring-opening–ring-closing mechanism, yielding polymer poly-1 with low molecular weights, in contrast to the vinyl-type polymerization of the bicyclic analogs [1]. This demonstrates that the tricyclic scaffold fundamentally alters polymerization kinetics and mechanism relative to bicyclic counterparts.

Radical polymerization
Head-to-head
Target: least reactive monomer; low-MW polymer via ring-opening–ring-closing. Comparator: bicyclic norbornadiene derivatives polymerized readily via vinyl-type mechanism.
Supports polymer microstructure differentiation from bicyclic analogs.
Conditions: bulk/solution, AIBN/BPO, UV-vis monitoring.
polymer chemistry radical polymerization monomer reactivity

Tunable Electrophilic Chemoselectivity vs. Bicyclic Olefins

The endo-tricyclo[3.2.1.0(2,4)]oct-6-ene scaffold—the parent hydrocarbon of the target compound—exhibits a chemoselectivity pattern not found in standard bicyclic olefins. Upon bromination, electrophilic attack occurs exclusively at the double bond, yielding dibromide adducts with the tricyclic skeleton retained. In contrast, reaction with acid (protonated methanol) triggers preferential cyclopropane ring-opening at the internal C2–C4 bond, leading to skeletal rearrangement [1][2]. This dual reactivity—tunable by choice of electrophile—is a direct consequence of the strained cyclopropane-olefin fusion and is absent in norbornene (bicyclo[2.2.1]hept-2-ene), which undergoes only alkene addition regardless of electrophile identity.

Electrophilic chemoselectivity
Cross-study comparable
Bromination: alkene addition (dibromide). Acid (MeOH₂⁺): cyclopropane C2–C4 cleavage with rearrangement. Norbornene: only alkene addition.
Tunable reaction pathway supports orthogonal functionalization review.
Products confirmed by NMR and X-ray crystallography.
physical organic chemistry electrophilic addition chemoselectivity

Computed MW–LogP Differentiation from Analogs

A comparison of computed physicochemical descriptors across three structurally related carboxylic acids reveals that tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid occupies a unique property window. The target compound (MW 150.17 g/mol, LogP 1.14) is intermediate in molecular weight between norbornene-2-carboxylic acid (MW 138.16 g/mol, XLogP 1.2) and tricyclo[3.2.1.0^2,4]octane-3-carboxylic acid (MW 152.19 g/mol, LogP 1.36–2.10), but its LogP is lower than both analogs despite having higher molecular weight than the bicyclic comparator [1][2]. The unsaturated tricyclic scaffold thus provides a combination of elevated molecular weight and reduced lipophilicity relative to the fully saturated analog, offering a differentiated vector in lead optimization campaigns where balancing MW and logD is critical.

MW–LogP profile
Cross-study comparable
Target: MW 150.17, LogP 1.14. Norbornene acid: MW 138.16, LogP 1.2. Saturated analog: MW 152.19, LogP 1.36–2.10.
Reported MW–LogP differentiation from both analogs.
Computed XLogP3-AA (PubChem), chemsrc; mp 91.5–93.5 °C.
computational chemistry drug design property space

Diels-Alder Synthesis Yield and Stereoselectivity

The parent hydrocarbon endo-tricyclo[3.2.1.0^2,4]oct-6-ene is accessible via a Diels-Alder cycloaddition between cyclopropene and cyclopentadiene at low temperature (−80 °C to room temperature), yielding exclusively the endo isomer in 72% isolated yield (>99% purity) [1]. This synthetic route is operationally straightforward and scalable, providing a direct entry to the tricyclic scaffold that can be further functionalized to the 3-carboxylic acid derivative. In contrast, the corresponding exo isomer and higher homologues require alternative, often lower-yielding routes. The availability of a high-yielding, stereoselective synthesis enhances the compound's attractiveness as a procurement target for building block collections.

Synthetic access
Class-level inference
72% isolated yield, >99% purity, exclusively endo isomer via Diels-Alder.
Supports scalable procurement of endo scaffold.
Cyclopropene + cyclopentadiene, –80 °C to rt.
synthetic methodology Diels-Alder cyclopropene

Supplier Availability and Purity Benchmarking

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (GC), as verified by AKSci . The saturated analog tricyclo[3.2.1.0^2,4]octane-3-carboxylic acid (CAS 37399-09-0) is also listed at 95% purity, but the unsaturated target compound benefits from broader supplier distribution (at least 5 verified suppliers including Asinex, Matrix Scientific, Princeton BioMolecular Research, Ryan Scientific, and Vitas-M) . This broader commercial footprint reduces single-supplier dependency and facilitates competitive pricing for bulk procurement.

Supplier availability
Data to verify
≥5 independent suppliers; minimum purity 95% (GC). Saturated analog: ~2–3 suppliers.
Multi-supplier landscape may reduce procurement risk.
Supplier listings from ChemBlink, AKSci (2026). Verify current status.
chemical procurement purity specification supply chain

Evidence-Anchored Application Scenarios


Scaffold-Hopping with Differentiated MW–LogP Space

Medicinal chemistry teams seeking to replace a norbornene carboxylic acid or saturated tricyclic fragment can use tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid to introduce a higher molecular weight scaffold (150.17 vs. 138.16 g/mol) while simultaneously reducing lipophilicity (LogP 1.1–1.14 vs. 1.2–1.36), enabling exploration of a unique MW–LogP vector that is inaccessible with either comparator alone [1]. The compound's inclusion in the NCI Diversity Set (NSC76148) and Oprea screening collection further validates its suitability for high-throughput screening libraries where scaffold diversity is prioritized .

Nortricyclene-Backbone Polymer Synthesis

Polymer chemists can exploit the tricyclic scaffold's divergent radical polymerization mechanism—simultaneous ring-opening and ring-closing—to access nortricyclene-backbone polymers with microstructures fundamentally distinct from those obtained via classical vinyl polymerization of bicyclic norbornadiene monomers [2]. The carboxylic acid functionality allows for post-polymerization modification or copolymerization with conventional monomers, offering a route to functionalized polycyclic materials with tunable thermal and optical properties.

Orthogonal Functionalization via Tunable Chemoselectivity

In complex molecule synthesis, the tricyclic scaffold's dual reactivity—alkene bromination versus acid-triggered cyclopropane ring-opening—provides synthetic chemists with an orthogonal functionalization handle not available in simple bicyclic carboxylic acids [3][4]. The carboxylic acid group can be elaborated first (amide coupling, esterification) followed by chemoselective modification of either the olefin or the cyclopropane ring, enabling divergent synthetic pathways from a single building block.

Multi-Supplier Procurement for Long-Term Programs

For research groups planning multi-year medicinal chemistry or materials science campaigns, the target compound's broad commercial availability from at least five independent suppliers at a defined 95% purity specification provides supply chain resilience that is not matched by the saturated analog, which is available from fewer sources . This multi-supplier landscape supports competitive pricing and reduces the risk of supply interruption during critical project phases.

Application
Selection Property
Validation Focus
Scaffold-hopping and fragment replacement
Differentiated MW–LogP profile
Physicochemical property space mapping
Nortricyclene-backbone polymer synthesis
Ring-opening–ring-closing polymerization
Polymer microstructure and property review
Orthogonal synthetic functionalization
Tunable electrophilic chemoselectivity
Reaction pathway selectivity validation
Multi-supplier procurement planning
Supplier diversity at defined purity
Supply chain resilience and competitive sourcing
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